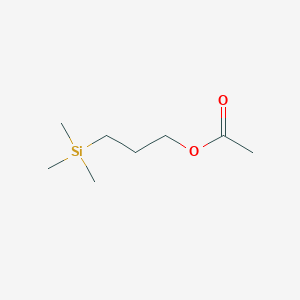

3-trimethylsilylpropyl acetate

Description

3-Trimethylsilylpropyl acetate (CAS: 18388-41-5) is an organosilicon compound with the molecular formula C₈H₁₈O₂Si. Its structure consists of a propyl chain linked to a trimethylsilyl group (-Si(CH₃)₃) and an acetate ester (-OAc) (Fig. 1) . The trimethylsilyl group confers steric bulk and chemical stability, making this compound useful in organic synthesis as a protecting group for alcohols or as a precursor in silicon-based polymer chemistry. Its low polarity and hydrophobic properties also suggest applications in coatings or surface modification.

Properties

CAS No. |

18388-41-5 |

|---|---|

Molecular Formula |

C8H18O2Si |

Molecular Weight |

174.31 g/mol |

IUPAC Name |

3-trimethylsilylpropyl acetate |

InChI |

InChI=1S/C8H18O2Si/c1-8(9)10-6-5-7-11(2,3)4/h5-7H2,1-4H3 |

InChI Key |

XVHIVCBIAKEVLK-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCC[Si](C)(C)C |

Canonical SMILES |

CC(=O)OCCC[Si](C)(C)C |

Other CAS No. |

18388-41-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-trimethylsilylpropyl acetate can be synthesized through the reaction of 1-propanol, 3-(trimethylsilyl)- with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetate ester.

Industrial Production Methods

Industrial production of 1-propanol, 3-(trimethylsilyl)-, acetate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-trimethylsilylpropyl acetate undergoes various chemical reactions, including:

Hydrolysis: The acetate group can be hydrolyzed to yield 1-propanol, 3-(trimethylsilyl)- and acetic acid.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Substitution: Reagents like halides or other nucleophiles in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Hydrolysis: 1-Propanol, 3-(trimethylsilyl)- and acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Ketones or carboxylic acids.

Scientific Research Applications

3-trimethylsilylpropyl acetate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a protecting group for alcohols.

Biology: In the modification of biomolecules for analytical studies.

Medicine: Potential use in drug development and delivery systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-propanol, 3-(trimethylsilyl)-, acetate involves the interaction of its functional groups with various molecular targets. The acetate group can undergo hydrolysis, releasing acetic acid, which can participate in further reactions. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the propyl acetate backbone but differ in substituents, leading to distinct chemical behaviors:

Reactivity and Stability

- This compound : The trimethylsilyl group is hydrolytically stable under neutral conditions but cleavable via fluoride ions (e.g., TBAF) or acidic/basic hydrolysis. This stability is advantageous in multistep syntheses.

- 3-(Trimethoxysilyl)propyl methacrylate: The trimethoxysilyl group readily hydrolyzes in moisture, forming silanol (-SiOH) groups that enable covalent bonding to surfaces (e.g., glass or metals).

- 3-(Methylthio)propyl acetate : The thioether group (-SMe) participates in oxidation reactions (e.g., to sulfoxides) and may act as a nucleophile in alkylation pathways.

- Isoamyl acetate : Lacks reactive functional groups, making it stable and suitable for consumer products like perfumes.

Q & A

Q. What are the standard synthetic routes for 3-trimethylsilylpropyl acetate, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves silane-acrylate coupling reactions. A common method includes the reaction of trimethylsilylpropyl alcohol with acetic anhydride in the presence of acid catalysts (e.g., sulfuric acid) under inert atmospheres. Optimization requires monitoring reaction temperature (40–60°C) and catalyst concentration (1–5 mol%) to minimize side reactions like hydrolysis or oligomerization. Purity is verified via gas chromatography (GC) with flame ionization detection .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the trimethylsilyl group (δ ~0.1–0.3 ppm for Si(CH)) and acetate moiety (δ ~2.0 ppm for CHCOO).

- Infrared Spectroscopy (IR) : Peaks at ~1740 cm (C=O stretch) and ~1250 cm (Si-C stretch).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time and fragmentation patterns (e.g., m/z 73 for Si(CH)) to confirm identity .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C under argon to prevent moisture absorption and hydrolysis. Use glass containers with PTFE-lined caps to avoid leaching. Pre-purge storage vials with dry nitrogen to minimize oxidative degradation .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound in crosslinking reactions?

Design experiments to evaluate:

- Catalyst Selection : Compare organotin catalysts (e.g., dibutyltin dilaurate) vs. titanium-based catalysts for silanol condensation.

- Kinetic Studies : Monitor reaction progress via real-time Fourier Transform Infrared (FTIR) spectroscopy to track Si-O-C bond formation (950–1100 cm).

- Crosslinking Density : Use dynamic mechanical analysis (DMA) to measure glass transition temperature () shifts in polymer matrices .

Q. How should contradictory data on the hydrolytic stability of this compound be resolved?

Conflicting reports may arise from variations in pH, humidity, or trace catalysts. To resolve discrepancies:

- Controlled Hydrolysis Experiments : Perform accelerated aging under standardized conditions (e.g., 85°C/85% RH) and quantify hydrolysis products (e.g., acetic acid) via titration or HPLC.

- Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) to detect siloxane network formation on material surfaces, indicating incomplete hydrolysis .

Q. What strategies improve the compatibility of this compound in hybrid polymer systems?

- Solvent Selection : Use polar aprotic solvents (e.g., tetrahydrofuran) to enhance miscibility with hydrophilic polymers.

- Grafting Techniques : Pre-functionalize polymers with silane-reactive groups (e.g., hydroxyl or amine) via plasma treatment or chemical grafting.

- Morphological Analysis : Employ atomic force microscopy (AFM) or scanning electron microscopy (SEM) to assess phase separation in composite films .

Q. How does the steric hindrance of the trimethylsilyl group influence reaction kinetics in esterification?

The bulky trimethylsilyl group reduces nucleophilic attack on the acetate moiety, slowing ester hydrolysis. Kinetic studies using Si NMR can track silicon center reactivity, while computational modeling (DFT) quantifies steric effects on transition states. Compare with non-silylated analogs (e.g., propyl acetate) to isolate steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.